5-Bromo-3-fluoro-2-isopropoxyaniline
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Overview
Description
5-Bromo-3-fluoro-2-isopropoxyaniline: is an aromatic amine compound characterized by the presence of bromine, fluorine, and isopropoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-isopropoxyaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of aniline derivatives, followed by the introduction of the isopropoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoro-2-isopropoxyaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: 5-Bromo-3-fluoro-2-isopropoxyaniline is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents with antimicrobial or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in the electronics and polymer industries.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-2-isopropoxyaniline depends on its specific application. In chemical reactions, its functional groups interact with reagents and catalysts to form new bonds and products. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
5-Bromo-3-fluoro-2-methoxyaniline: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Bromo-3-fluoro-2-ethoxyaniline: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-Bromo-3-fluoro-2-propoxyaniline: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness: 5-Bromo-3-fluoro-2-isopropoxyaniline is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions in chemical and biological systems. This structural variation can lead to differences in physical properties, such as solubility and stability, as well as distinct reactivity patterns in synthetic applications.
Biological Activity
5-Bromo-3-fluoro-2-isopropoxyaniline is a synthetic compound characterized by the presence of bromine and fluorine substituents on an aniline backbone, along with an isopropoxy group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in drug discovery and development.
The synthesis of this compound typically involves a series of chemical reactions, including nitration, reduction, and amination. The following table summarizes the key steps in its synthesis:
Step | Reaction | Reagents |
---|---|---|
1. Nitration | Introduction of nitro group | Nitric acid, sulfuric acid |
2. Reduction | Conversion of nitro to amine | Iron powder, hydrochloric acid |
3. Amination | Formation of the final product | Isopropyl alcohol, suitable amine |
The biological activity of this compound is largely mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator, affecting various cellular pathways. For instance, it has been suggested that it may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. A notable study reported that derivatives of similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .
Case Studies
- Antimicrobial Activity Study : A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, suggesting potent antibacterial properties.
- Cancer Cell Line Study : In another investigation, the compound was tested on human breast cancer cell lines (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM), indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound | Key Features | Biological Activity |
---|---|---|
5-Bromo-2-fluoroaniline | Lacks isopropoxy group | Moderate antimicrobial activity |
3-Fluoro-4-isobutoxyaniline | Different substitution pattern | Lower anticancer potency |
5-Bromo-3-methoxyaniline | Methoxy instead of isopropoxy | Reduced solubility affecting activity |
Properties
IUPAC Name |
5-bromo-3-fluoro-2-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUXSEHCQJTNFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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